molecular formula C20H16N4O6S B5088502 N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Cat. No. B5088502
M. Wt: 440.4 g/mol
InChI Key: XUGPIUBKWWYHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is a chemical compound that belongs to the class of furan derivatives. It is commonly referred to as MNK1/2 inhibitor and is used in scientific research to study the mechanism of action and physiological effects of MNK1/2 signaling pathways.

Mechanism of Action

N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide works by inhibiting the activity of MNK1/2 kinases. MNK1/2 kinases are involved in the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is required for the translation of mRNA into protein. Inhibition of MNK1/2 kinases by N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide leads to a decrease in eIF4E phosphorylation and a subsequent decrease in protein synthesis.
Biochemical and Physiological Effects:
N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to have several biochemical and physiological effects. Inhibition of MNK1/2 kinases by N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also leads to a decrease in the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide in lab experiments is its specificity for MNK1/2 kinases. This allows for the selective inhibition of MNK1/2 signaling pathways without affecting other cellular processes. One limitation of using N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is its potential toxicity. Careful dosage and administration are required to avoid adverse effects.

Future Directions

Include the development of more potent and selective MNK1/2 inhibitors, the identification of new therapeutic targets in the MNK1/2 signaling pathways, and the exploration of the potential therapeutic applications of MNK1/2 inhibitors in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is a chemical compound that is commonly used in scientific research to study the MNK1/2 signaling pathways. Its specificity for MNK1/2 kinases allows for the selective inhibition of MNK1/2 signaling pathways without affecting other cellular processes. The potential therapeutic applications of MNK1/2 inhibitors in the treatment of cancer and inflammatory diseases make N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide an important tool in scientific research.

Synthesis Methods

The synthesis of N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. The resulting compound is then reacted with 4-aminothiophenol to form N-(4-methoxy-3-nitrobenzoyl)-4-aminothiophenol. The final step involves the reaction of N-(4-methoxy-3-nitrobenzoyl)-4-aminothiophenol with furan-2-carboxylic acid to form N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide.

Scientific Research Applications

N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is commonly used in scientific research to study the MNK1/2 signaling pathways. These pathways are involved in the regulation of cellular processes such as protein synthesis, cell proliferation, and cell survival. MNK1/2 inhibitors such as N-[4-methoxy-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide have been shown to have potential therapeutic applications in the treatment of cancer and inflammatory diseases.

properties

IUPAC Name

N-[4-methoxy-3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S/c1-29-16-9-8-12(21-19(26)17-7-4-10-30-17)11-14(16)22-20(31)23-18(25)13-5-2-3-6-15(13)24(27)28/h2-11H,1H3,(H,21,26)(H2,22,23,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGPIUBKWWYHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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